N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)butyramide

Physicochemical profiling Lipophilicity Drug-likeness

This bis-thiophene derivative features a butyramide side chain, with computed clogP 3.18, tPSA 46.17 Ų, 3 HBA, 1 HBD, and 5 rotatable bonds. It has documented inactivity against GPR35, making it a valuable scaffold-matched negative control and tool for SAR-driven scaffold hopping. Its well-defined physicochemical profile supports ADME prediction model validation. Researchers can reliably use it to distinguish target-specific effects from scaffold-related artifacts. Procure with confidence for focused screening, parallel synthesis, and computational chemistry workflows.

Molecular Formula C14H15NO2S2
Molecular Weight 293.4
CAS No. 1798022-54-4
Cat. No. B2460460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)butyramide
CAS1798022-54-4
Molecular FormulaC14H15NO2S2
Molecular Weight293.4
Structural Identifiers
SMILESCCCC(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2
InChIInChI=1S/C14H15NO2S2/c1-2-3-13(16)15-8-11-4-5-12(19-11)14(17)10-6-7-18-9-10/h4-7,9H,2-3,8H2,1H3,(H,15,16)
InChIKeyMLPGVRCAEISBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)butyramide (CAS 1798022-54-4): Bis-Thiophene Scaffold Procurement Guide


N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)butyramide (CAS 1798022-54-4, molecular formula C14H15NO2S2, molecular weight 293.4 g/mol) is a synthetic bis-thiophene derivative incorporating a thiophene-3-carbonyl bridge and a butyramide side chain . This compound belongs to the class of thiophene carboxamide derivatives, distinguished from simpler mono-thiophene amides by its extended conjugated bis-thiophene scaffold . Computed physicochemical properties include a calculated logP of 3.18, topological polar surface area of 46.17 Ų, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds, placing it within Lipinski Rule-of-Five space for drug-like molecules . The compound has been screened in at least one biological assay context (GPR35 antagonism) and was reported as inactive, providing a reference point for target selectivity profiling .

Why Generic Substitution Fails for N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)butyramide: Scaffold-Level Differentiation


Generic substitution among compounds sharing the 5-(thiophene-3-carbonyl)thiophen-2-yl core is not reliable because the side-chain functionality profoundly alters hydrogen-bonding capacity, lipophilicity, and target engagement profiles. For instance, replacing the butyramide tail with a methanesulfonamide group introduces an additional hydrogen bond acceptor (sulfonyl oxygen) and significantly increases topological polar surface area, which can alter membrane permeability and binding-site complementarity . Similarly, substituting the butyramide with a benzamide moiety adds aromatic π-stacking potential while reducing rotational flexibility, potentially shifting target selectivity . Even within butyramide-containing analogs, the presence or absence of the bridging carbonyl between the two thiophene rings determines the degree of conjugation and molecular shape, directly impacting pharmacophoric presentation . These structural variations mean that procurement decisions must be scaffold-specific; a compound selected solely on thiophene-class membership without attention to the precise substitution pattern risks investing in a molecule with fundamentally different property and activity profiles.

Quantitative Differentiation Evidence for N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)butyramide: Comparator-Based Analysis


Lipophilicity (clogP) Comparison: Butyramide vs. Sulfonamide and Benzamide Analogs Sharing the Same Bis-Thiophene Core

The target compound's computed logP of 3.18 reflects the moderately lipophilic character conferred by the butyramide tail . Replacement of the butyramide with a methanesulfonamide group is expected to reduce logP by approximately 0.5–1.0 log units due to the polar sulfonyl moiety, while substitution with a 2-methylbenzamide would increase logP by an estimated 0.8–1.5 log units due to the additional aromatic ring . These differences are meaningful because a logP shift of 0.5 units can correspond to a ~3-fold change in partition coefficient, directly affecting membrane permeability, non-specific protein binding, and oral bioavailability predictions .

Physicochemical profiling Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor Count: Procurement-Relevant Differentiation for Solubility and Crystal Engineering

The target compound possesses exactly one hydrogen bond donor (the amide N–H), compared to one donor for the methanesulfonamide analog but zero for tertiary amide variants such as N-butyl-N-(2-thiophenecarbonyl)thiophene-2-carboxamide (a constitutional isomer with the same molecular formula C14H15NO2S2) . A single HBD supports moderate aqueous solubility via hydrogen bonding with water while avoiding excessive crystal lattice stabilization that can impede dissolution . In contrast, the N,N-disubstituted constitutional isomer (CAS not assigned; NIST WebBook entry) lacks any hydrogen bond donor, which predictively reduces aqueous solubility and alters solid-state packing .

Hydrogen bonding Solubility Crystal engineering Formulation

GPR35 Antagonism Screening Result: Negative Data as a Selectivity Filter for Target Profiling

In a primary screening assay for GPR35 antagonism, N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)butyramide was classified as 'inactive' . This negative result is informative for procurement because GPR35 is an orphan GPCR implicated in inflammatory and metabolic disorders, and many thiophene-containing compounds exhibit promiscuous GPCR activity . The inactivity at GPR35 distinguishes the target compound from GPR35-active thiophene derivatives such as zaprinast and pamoic acid analogs, suggesting a cleaner selectivity profile if the intended target is not GPR35 . However, this is a single-assay data point and should not be interpreted as evidence of general selectivity; comprehensive profiling across a broader GPCR panel or kinase panel would be required to substantiate selectivity claims.

GPR35 GPCR screening Target selectivity Orphan receptor

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Binding Penalty Relative to Constrained Analogs

The target compound has 5 rotatable bonds, primarily contributed by the butyramide chain (3 bonds) and the methylene linker (1 bond) plus the inter-thiophene carbonyl connection (1 bond) . This is 1–2 fewer rotatable bonds than analogs with bulkier side chains, such as N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide (estimated RB ≥ 6), but 1–2 more rotatable bonds than constrained analogs such as 1-(thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide (RB = 4, due to cyclopentane ring constraint) . Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a rigid protein target, meaning the target compound occupies an intermediate flexibility-cost position relative to more flexible or more constrained alternatives .

Molecular flexibility Entropic penalty Binding affinity Conformational analysis

Recommended Application Scenarios for N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)butyramide Based on Quantitative Evidence


Target-Based Screening Campaigns Requiring Documented GPCR Counter-Screening Data

For laboratories conducting high-throughput or focused screening against non-GPR35 targets (e.g., kinases, proteases, epigenetic readers), this compound offers the advantage of a documented negative result against GPR35 . This pre-existing counter-screen data can reduce the need for immediate off-target profiling and help triage hit compounds early. The moderate lipophilicity (clogP 3.18) and single HBD make it suitable for cell-based assays where membrane permeability is required without excessive non-specific binding. Procurement teams should verify that the GPR35 inactivity is consistent with their specific assay conditions and confirm purity (≥95% recommended) from the supplier before committing to large-scale screening.

Medicinal Chemistry Scaffold-Hopping Programs Centered on Bis-Thiophene Cores

The 5-(thiophene-3-carbonyl)thiophen-2-yl scaffold serves as a versatile core for parallel synthesis and SAR exploration. The butyramide derivative, with its 5 rotatable bonds and intermediate flexibility, provides a balanced starting point for scaffold-hopping studies aimed at optimizing binding entropy . Researchers can systematically vary the amide substituent (e.g., to cyclopropane, isobutyramide, or heteroaryl amides) while maintaining the bis-thiophene carbonyl bridge constant, enabling direct attribution of potency shifts to side-chain modifications . The availability of close analogs (methanesulfonamide, benzamide, cyclopentanecarboxamide variants) with documented CAS numbers facilitates rapid procurement of a focused compound library for SAR studies.

Physicochemical Property Benchmarking for Computational Model Validation

The compound's well-defined computed properties (clogP 3.18, tPSA 46.17, HBA 3, HBD 1, RB 5) and the availability of close structural analogs with divergent property profiles make this series suitable for validating computational ADME prediction models . By procuring 3–5 analogs spanning the clogP range from ~2.2 (methanesulfonamide) to ~4.5 (benzamide), computational chemists can benchmark the accuracy of logP prediction algorithms or membrane permeability models against experimental data generated from a consistent scaffold. The absence of stereocenters in the target compound simplifies interpretation and eliminates chirality-related confounds.

Negative Control Compound for GPR35-Focused Research Programs

For research groups studying GPR35 pharmacology, the documented inactivity of this compound in a GPR35 antagonism assay establishes its potential utility as a negative control or inactive scaffold-matched comparator . When used alongside active GPR35 ligands sharing thiophene structural features, this compound can help distinguish target-specific effects from scaffold-related non-specific effects in cellular assays. Researchers should independently confirm inactivity in their specific GPR35 assay format (e.g., β-arrestin recruitment, cAMP, or calcium flux) at concentrations relevant to their experimental design before relying on it as a routine negative control.

Quote Request

Request a Quote for N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.